9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Overview
Description
9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound features a combination of fluorinated aromatic rings and nitrogen-containing heterocycles, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorinated aromatic and pyrimidinylpyrrol substituents. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The fluorinated aromatic and pyrimidinylpyrrol groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen-containing heterocycles.
Reduction: Reduction reactions can be used to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s fluorinated aromatic rings and nitrogen-containing heterocycles may interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications could include acting as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with unique properties or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and nitrogen-containing heterocycles can form strong interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Risperidone: A well-known antipsychotic with a similar spirocyclic structure.
Indole Derivatives: Compounds containing indole rings, which share some structural similarities with the pyrimidinylpyrrol group.
Uniqueness
What sets 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane apart is its combination of fluorinated aromatic rings and nitrogen-containing heterocycles, which can lead to unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
9-[(2,3-difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5/c25-21-7-1-5-19(22(21)26)15-29-12-3-8-24(17-29)9-14-30(18-24)16-20-6-2-13-31(20)23-27-10-4-11-28-23/h1-2,4-7,10-11,13H,3,8-9,12,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJPLCSOBVFTHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CN3C4=NC=CC=N4)CN(C1)CC5=C(C(=CC=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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